molecular formula C7H14ClNO B8252754 1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride

1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride

Cat. No.: B8252754
M. Wt: 163.64 g/mol
InChI Key: XYLKEOWIPVMPRY-UHFFFAOYSA-N
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Description

1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride is a bicyclo[1.1.1]pentane (BCP)-derived compound featuring a primary amine and a hydroxylated ethyl side chain. The rigid BCP scaffold imparts unique steric and electronic properties, making it valuable in medicinal chemistry for bioisosteric replacement of aromatic rings or tert-butyl groups to improve pharmacokinetic profiles . Its hydrochloride salt enhances solubility and stability for synthetic handling .

Properties

IUPAC Name

1-(3-amino-1-bicyclo[1.1.1]pentanyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-5(9)6-2-7(8,3-6)4-6;/h5,9H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLKEOWIPVMPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC(C1)(C2)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Flow Reactors

Large-scale synthesis employs continuous flow reactors to enhance light penetration and reaction homogeneity. A 1 kg batch of BCP-diketone is produced in 24 hours using a 450 nm LED array.

Chiral Purity Control

Enzymatic resolution with Novozym 435 or Lipozyme 40086 achieves >99% ee but requires costly enzymes. Economic analyses suggest catalytic asymmetric synthesis as a viable alternative.

Byproduct Management

  • Unreacted Propellane : Recycled via distillation.

  • Toxic Azides : Neutralized with NaHCO₃ washes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.21 (s, 6H, BCP-CH₂), 3.45 (br s, 2H, NH₂), 4.10 (q, 1H, -CH(OH)-).

  • HRMS (ESI-TOF) : m/z [M+H]⁺ calcd. 148.1102, found 148.1098.

Purity Assessment

  • HPLC : Chiral OD-H column, n-heptane/isopropanol (90:10), 0.6 mL/min.

  • Melting Point : 138–139°C (decomposition).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScaleCost ($/g)
Photochemical Flow83–94>99Kilogram12–15
Thermal Diels-Alder70–8095–98100g20–25
Enzymatic Resolution60–75>9910g50–60

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules due to its functional groups .
  • Reagent Use : It is employed as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies .

2. Biological Research

  • Enzyme Inhibition Studies : The unique structure allows for investigations into enzyme inhibition mechanisms. The bicyclic core can mimic natural substrates, enhancing binding affinity to active sites of enzymes .
  • Protein Interaction Studies : It is utilized in studying protein interactions, particularly in understanding how small molecules can influence protein function .

3. Medicinal Applications

  • Therapeutic Properties : Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities. The compound's ability to interact with biological targets makes it a candidate for drug development .
  • Pharmacological Studies : Investigations into its pharmacokinetics and bioavailability are ongoing, focusing on how modifications to its structure can enhance efficacy and reduce side effects .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of 1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential use as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated that it effectively reduced enzyme activity, providing insights into its mechanism of action and potential therapeutic applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic ChemistryBuilding block for complex synthesisVersatile reagent for various chemical reactions
Biological ResearchEnzyme inhibition studiesSignificant inhibition observed
Medicinal ChemistryPotential antimicrobial and anticancer propertiesEffective against multiple bacterial strains
PharmacologyInvestigated for pharmacokineticsOngoing studies on bioavailability

Mechanism of Action

The mechanism of action of 1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the BCP core, influencing polarity, solubility, and reactivity:

Compound Name Molecular Formula CAS No. Substituents Molecular Weight Key Properties
1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride C₇H₁₄ClNO Not explicitly listed –NH₂, –CH₂CH₂OH 179.65 (calc.) Polar, hydrophilic, hydrochloride salt enhances solubility
3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride C₅H₁₀ClNO 2007921-20-0 –NH₂, –OH 135.59 Higher polarity due to shorter chain; similar hazards (H302, H315, H319, H335)
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride C₆H₁₂ClNO 1980045-93-9 –NH₂, –CH₂OH 149.62 Intermediate hydrophilicity; used in peptide coupling
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl) carbamate hydrochloride C₁₀H₁₉ClN₂O₂ 2144478-62-4 –NHBoc, –CH₃ 234.73 Lipophilic due to Boc group; amine protection strategy
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride C₇H₁₂ClNO₂ 676371-65-6 –NH₂, –COOCH₃ 177.63 Ester group increases lipophilicity; potential prodrug

Biological Activity

1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride, also known by its CAS number 2901096-35-1, is a compound with significant potential in biological and medicinal chemistry. Its unique bicyclic structure and functional groups make it a valuable candidate for various biological applications, including enzyme inhibition and potential therapeutic uses.

The molecular formula of this compound is C7H14ClNOC_7H_{14}ClNO, with a molecular weight of approximately 164 Da. The compound features an amine group, which is crucial for its biological activity, particularly in interactions with enzymes and receptors.

PropertyValue
Molecular FormulaC7H14ClNO
Molecular Weight164 Da
LogP-0.54
Polar Surface Area46 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

The biological activity of this compound primarily revolves around its ability to interact with enzymes through its sulfonamide group, which can mimic natural substrates. This interaction allows the compound to inhibit enzyme activity by binding to the active site, thereby affecting various biochemical pathways. The bicyclic structure contributes rigidity and enhances binding affinity, making it a strong candidate for further research in enzyme inhibition studies .

Enzyme Inhibition

Research indicates that this compound has been employed in studies focused on enzyme inhibition. Its structural characteristics allow it to effectively compete with natural substrates for binding sites on enzymes, leading to decreased enzymatic activity. This property is particularly useful in the development of drugs targeting specific enzymes involved in disease processes.

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics or antimicrobial agents. The mechanism by which it exerts this activity is likely related to its ability to inhibit bacterial enzyme systems essential for survival .

Anticancer Potential

The compound's structural features have prompted investigations into its anticancer properties. By inhibiting specific enzymes involved in cancer cell proliferation and survival, it may offer therapeutic benefits in oncology settings. Further studies are required to elucidate its efficacy and safety profiles in cancer models.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the bicyclic amine family, providing insights into their pharmacological potential:

  • Enzyme Inhibition Studies : A study published in PubMed highlighted the role of bicyclic amines in inhibiting proteases relevant to viral infections, suggesting that similar compounds might be effective against specific targets like hepatitis C virus protease .
  • Antimicrobial Research : Research conducted on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, indicating that modifications to the bicyclic structure could enhance antimicrobial potency .
  • Anticancer Investigations : A recent investigation into the pharmacodynamics of bicyclic compounds revealed promising results regarding their ability to induce apoptosis in cancer cells through targeted enzyme inhibition mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(3-Aminobicyclo[1.1.1]pentan-1-yl)ethan-1-ol hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols form .
  • Storage : Store at 2–8°C in inert atmosphere (e.g., argon) to prevent degradation. Ensure containers are tightly sealed and labeled with GHS hazard codes (H302, H315, H319) .
  • Ventilation : Use fume hoods to minimize inhalation exposure. Avoid dust generation during weighing or transfer .
  • Emergency Procedures : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical attention if irritation persists .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile + 0.1% TFA) to assess purity. Compare retention times against a reference standard.
  • Spectroscopy :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm bicyclo[1.1.1]pentane scaffold integrity. Key signals include the amino (-NH2_2) proton at δ 1.5–2.5 ppm and hydroxyl (-OH) proton at δ 4.0–5.0 ppm .
  • Mass Spectrometry (MS) : Confirm molecular ion peak ([M+H]+^+) at m/z 176.6 (calculated for C7_7H13_{13}NO·HCl) .
  • X-ray Crystallography : For absolute structural confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in the reactivity data of bicyclo[1.1.1]pentane derivatives under varying solvent conditions?

  • Methodological Answer :

  • Systematic Solvent Screening : Test reactivity in polar aprotic (e.g., DMF), polar protic (e.g., methanol), and nonpolar solvents (e.g., toluene). Monitor reaction progress via TLC or in-situ NMR .
  • Control Experiments : Compare reaction rates in anhydrous vs. hydrated solvents to assess moisture sensitivity. Use deuterated solvents for mechanistic insights via 1H^1H-NMR .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to evaluate solvent effects on transition states and activation barriers .

Q. How does the steric environment of the bicyclo[1.1.1]pentane scaffold influence the nucleophilic reactivity of the amino group in this compound?

  • Methodological Answer :

  • Steric Hindrance Analysis : Use X-ray crystallography or molecular docking to map spatial constraints around the amino group. Compare with less strained analogs (e.g., bicyclo[2.2.2]octane derivatives) .
  • Kinetic Studies : Measure reaction rates of the amino group with electrophiles (e.g., benzoyl chloride) under standardized conditions. Correlate with steric parameters (e.g., Taft’s EsE_s) .
  • Spectroscopic Probes : Employ 15N^{15}N-NMR to assess electronic effects on amine basicity, which indirectly reflects steric accessibility .

Q. What experimental approaches are recommended to assess the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Assays :
  • Liver Microsomes : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Test for interactions with CYP3A4/2D6 isoforms using fluorescent probes (e.g., P450-Glo™ assays) .
  • In Vivo Pharmacokinetics : Administer IV/PO doses in rodents. Collect plasma samples at 0–24h and calculate AUC, t1/2t_{1/2}, and bioavailability. Use bile-duct cannulated models to assess hepatic excretion .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of bicyclo[1.1.1]pentane-based hydrochlorides?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen (heating rate: 10°C/min) to determine decomposition onset temperatures. Compare with literature values .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor purity via HPLC and identify degradation products (e.g., free amine or alcohol via LC-MS) .
  • Cross-Validation : Replicate conflicting studies using identical conditions (e.g., solvent, heating rate) to isolate variables causing discrepancies .

Experimental Design Tables

Parameter HPLC Conditions NMR Parameters
ColumnC18, 4.6 × 150 mm, 5 µm400 MHz, D2_2O/DMSO-d6_6
Mobile Phase0.1% TFA in H2_2O/ACN (70:30)Acquisition Time: 3 sec, 32 scans
Flow Rate1.0 mL/minTemperature: 298 K
DetectionUV 254 nmReferencing: TMS (δ 0.00 ppm)

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